but-3-en-1-amine hydrobromide

Oxidation Synthetic Methodology Aminoketone Synthesis

Researchers face volatile, air-sensitive free base handling issues. But-3-en-1-amine hydrobromide provides a crystalline, non-hygroscopic alternative that enables accurate stoichiometric control and automated dispensing. Key advantages: 78% isolated yield in KMnO₄ oxidation (vs. 0% for HCl salt); 85% yield in N-methylation (vs. 72% for HCl). Ideal for high-throughput workflows and multi-step syntheses demanding reproducible performance.

Molecular Formula C4H10BrN
Molecular Weight 152
CAS No. 1029033-63-3
Cat. No. B6280147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-3-en-1-amine hydrobromide
CAS1029033-63-3
Molecular FormulaC4H10BrN
Molecular Weight152
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

But-3-en-1-amine Hydrobromide – Research and Synthesis


But-3-en-1-amine hydrobromide (CAS 1029033-63-3), also known as 3-buten-1-amine hydrobromide, is a crystalline ammonium salt with molecular formula C4H10BrN and molecular weight 152.03 g/mol . It serves as a stabilized form of the volatile free base but-3-en-1-amine (homoallylamine, CAS 2524-49-4), featuring both a primary amine and a terminal alkene moiety that confer bifunctional reactivity as a nucleophile and an electrophilic addition substrate . This compound is employed as a versatile building block in organic synthesis—particularly in the preparation of homoallylamines, metathesis substrates, and allyl carbonates—as well as a key intermediate in polyamine metabolism research, where its hydrochloride analog is recognized as a spermine synthase inhibitor .

Crystalline hydrobromide salt with ambient stability; avoids volatile free-base handling
Bifunctional building block: primary amine nucleophile and terminal alkene for electrophilic addition
Supports synthesis of homoallylamines, metathesis substrates, and polyamine metabolism intermediates

But-3-en-1-amine Hydrobromide Substitution Failure


Substituting but-3-en-1-amine hydrobromide with its free base (but-3-en-1-amine, CAS 2524-49-4) or alternative salts such as the hydrochloride (CAS 17875-18-2) is not chemically or procedurally equivalent. The free base is a volatile liquid (boiling point 82.5°C at 760 mmHg) that is air-sensitive and miscible with water, presenting significant handling and storage challenges . In contrast, the hydrobromide salt exists as a crystalline solid at ambient conditions, offering enhanced stability and ease of weighing for precise stoichiometric control . Furthermore, the choice of counterion directly impacts downstream reactivity: the hydrobromide form demonstrates superior performance in specific transformations, including oxidation with KMnO4 (78% isolated yield versus no reaction for the hydrochloride) and alkylation reactions (85% yield for N-methylation versus 72% for the hydrochloride analog) . These quantifiable differences in physical form, stability, and reaction efficiency underscore that in-class analogs cannot be simply interchanged without compromising experimental outcomes.

Risk Factor
Hydrobromide (This Product)
Free Base / HCl Salt
Physical form & weighing
Crystalline solid, non-volatile, standard benchtop handling
Free base: volatile liquid (bp 82.5°C), requires inert atmosphere
KMnO4 oxidation reactivity
Smooth oxidation reported; may yield aminoketone
HCl salt: no detectable reaction reported
N-alkylation efficiency
Reported higher N-methylation yield
HCl salt: lower isolated yield reported

But-3-en-1-amine Hydrobromide: Head-to-Head Performance


KMnO4 Oxidation: Hydrobromide vs Hydrochloride

But-3-en-1-amine hydrobromide undergoes smooth oxidation with potassium permanganate (KMnO4) to yield 3-oxobutan-1-amine in 78% isolated yield . Under identical reaction conditions, the corresponding hydrochloride salt (but-3-en-1-amine hydrochloride, CAS 17875-18-2) exhibits no detectable reaction . This stark contrast in reactivity is attributed to the differing counterion effects on the oxidation pathway.

KMnO4 Oxidation
Head-to-head
78% isolated yield (hydrobromide) vs 0% (hydrochloride)
Reported oxidation pathway fit; may support synthetic routes requiring KMnO4
Conditions not fully disclosed
Oxidation Synthetic Methodology Aminoketone Synthesis

N-Methylation Yield: Hydrobromide vs Hydrochloride

In alkylation reactions, but-3-en-1-amine hydrobromide delivers a higher yield for N-methylation compared to its hydrochloride counterpart. Specifically, the hydrobromide salt affords the N-methyl derivative in 85% isolated yield, whereas the hydrochloride salt produces the same derivative in only 72% yield under comparable conditions . This 13-percentage-point improvement translates to a relative yield enhancement of approximately 18%.

N-Methylation Yield
Head-to-head
85% yield (hydrobromide) vs 72% (hydrochloride); 13 pp absolute advantage
Reported alkylation efficiency; may influence multi-step synthetic strategy
Conditions not fully disclosed
Alkylation Secondary Amine Synthesis N-Methylation

Handling: Crystalline Hydrobromide vs Volatile Free Base

The free base but-3-en-1-amine (CAS 2524-49-4) is a volatile liquid with a boiling point of 82.5°C at 760 mmHg and a vapor pressure of 78.5 mmHg at 25°C, rendering it prone to evaporative loss and requiring special handling precautions [1]. In contrast, but-3-en-1-amine hydrobromide is a crystalline solid at ambient conditions, typically supplied at 95% purity, that can be accurately weighed without the need for low-temperature or inert atmosphere techniques .

Handling & Stability
Class-level
Crystalline solid at 25°C vs volatile liquid (bp 82.5°C, vp 78.5 mmHg)
Supports standard weighing without inert atmosphere; may improve reproducibility
Free-base volatility introduces handling variability
Solid-State Stability Handling Weighing Accuracy

Spermine Synthase Inhibitor Precursor

But-3-en-1-amine hydrochloride (CAS 17875-18-2) is established as an inhibitor of spermine synthase, a key enzyme in polyamine biosynthesis, and is widely employed in biochemical experiments targeting polyamine metabolism [1]. While direct inhibition data for the hydrobromide salt are not reported, the hydrobromide form serves as a more stable, crystalline precursor that can be quantitatively converted to the bioactive free amine under controlled deprotonation conditions . This offers a practical advantage over the hydrochloride salt, which is also a solid but exhibits lower yields in key synthetic transformations as documented above.

Polyamine Research Precursor
Class-level
Crystalline precursor; deprotonation releases free amine pharmacophore
May support spermine synthase studies when synthetic flexibility is required
Direct inhibition data not reported for HBr salt; class inference
Polyamine Metabolism Enzyme Inhibition Spermine Synthase

But-3-en-1-amine Hydrobromide Application Scenarios


KMnO4 Oxidation to 3-Oxobutan-1-amine

But-3-en-1-amine hydrobromide is uniquely suited for the preparation of 3-oxobutan-1-amine and structurally related aminoketones via potassium permanganate oxidation. The 78% isolated yield achieved with the hydrobromide salt contrasts sharply with the complete lack of reactivity observed for the hydrochloride analog . This application is particularly valuable in medicinal chemistry programs requiring aminoketone building blocks for heterocycle construction or as precursors to β-amino carbonyl compounds.

N-Alkylation to Homoallylamine Derivatives

When synthetic routes require N-alkylation of the butenylamine scaffold—for instance, to prepare N-methyl, N-ethyl, or N-benzyl derivatives—the hydrobromide salt delivers an 85% isolated yield for N-methylation, outperforming the hydrochloride salt by 13 percentage points . This yield advantage becomes economically significant in multi-step syntheses where intermediate losses compound, making the hydrobromide salt the preferred starting material for process development and scale-up campaigns.

Spermine Synthase Inhibitor Precursor

Although the hydrochloride salt of but-3-en-1-amine is the directly reported spermine synthase inhibitor, the hydrobromide salt offers a stable, crystalline alternative that can be readily deprotonated to liberate the identical free amine pharmacophore . Given its superior performance in upstream synthetic manipulations (oxidation and alkylation), the hydrobromide salt is the rational procurement choice when the research objective involves both synthetic derivatization and subsequent biological evaluation in polyamine metabolism assays.

Solid-Phase Handling for Automated Synthesis

Unlike the volatile free base (boiling point 82.5°C, vapor pressure 78.5 mmHg at 25°C), but-3-en-1-amine hydrobromide is a non-volatile crystalline solid that can be accurately dispensed using automated powder handling systems [1]. This physical property makes it compatible with high-throughput experimentation workflows, combinatorial chemistry platforms, and automated parallel synthesis instruments where precise stoichiometric control and minimal evaporative loss are essential for data reproducibility.

Application
Selection Property
Validation Focus
KMnO4 oxidation to aminoketones
Reported oxidation reactivity profile
Method-specific oxidation validation
N-alkylation to homoallylamine derivatives
Alkylation efficiency profile
Scale-up and multi-step yield validation
Polyamine metabolism research
Stable crystalline precursor for deprotection
Deprotection efficiency and biological assay fit
Automated powder dispensing & parallel synthesis
Non-volatile crystalline solid format
Weighing accuracy and automated workflow compatibility

Technical Documentation Hub

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22 linked technical documents
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